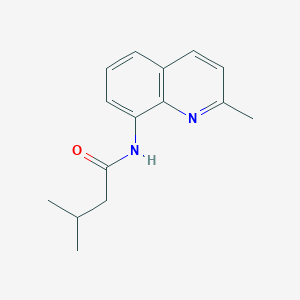![molecular formula C28H29N3O4 B243821 3,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243821.png)
3,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPPEB and is synthesized using specific methods.
作用机制
The mechanism of action of DPPEB is not fully understood; however, it has been suggested that it acts as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DPPEB has been found to exhibit significant biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells, modulate neurotransmitter activity, and protect against neurodegeneration. Additionally, DPPEB has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
DPPEB has several advantages for lab experiments, including its potent anticancer activity, low toxicity, and high selectivity towards cancer cells. However, its synthesis is complex and requires specific expertise, making it challenging to produce in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of DPPEB, including its potential applications in combination with other chemotherapeutic agents, its use in the treatment of other neurodegenerative disorders, and its potential as a diagnostic tool for cancer. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis for large-scale production.
合成方法
The synthesis of DPPEB involves several steps, including the condensation of 4-nitrobenzaldehyde with piperazine, reduction of the nitro group, and coupling with 4-(4-acryloylpiperazin-1-yl)aniline. The final product is obtained through recrystallization and purification.
科学研究应用
DPPEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DPPEB has been found to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
分子式 |
C28H29N3O4 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H29N3O4/c1-34-25-14-9-22(20-26(25)35-2)28(33)29-23-10-12-24(13-11-23)30-16-18-31(19-17-30)27(32)15-8-21-6-4-3-5-7-21/h3-15,20H,16-19H2,1-2H3,(H,29,33)/b15-8+ |
InChI 键 |
PNEWDADFJJMHBE-OVCLIPMQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)